molecular formula C12H15N3O B054997 2,2(3H)-Pyridinedicarbonitrile,6-ethoxy-5-(1-methylethyl)-(9CI) CAS No. 117615-76-6

2,2(3H)-Pyridinedicarbonitrile,6-ethoxy-5-(1-methylethyl)-(9CI)

Cat. No.: B054997
CAS No.: 117615-76-6
M. Wt: 217.27 g/mol
InChI Key: LWNUTPDAGIVKFI-UHFFFAOYSA-N
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Description

6-ethoxy-5-propan-2-yl-3H-pyridine-2,2-dicarbonitrile is an organic compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol. This compound is characterized by the presence of a pyridine ring substituted with ethoxy and propan-2-yl groups, as well as two cyano groups at the 2-position. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-5-propan-2-yl-3H-pyridine-2,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of ethyl nicotinate with isopropylamine, followed by the introduction of cyano groups through a cyanation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of 6-ethoxy-5-propan-2-yl-3H-pyridine-2,2-dicarbonitrile is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to more efficient and consistent production. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-5-propan-2-yl-3H-pyridine-2,2-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The ethoxy and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-ethoxy-5-propan-2-yl-3H-pyridine-2,2-dicarbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-ethoxy-5-propan-2-yl-3H-pyridine-2,2-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethoxy-5-propyl-3H-pyridine-2,2-dicarbonitrile
  • 6-methoxy-5-propan-2-yl-3H-pyridine-2,2-dicarbonitrile
  • 5-propan-2-yl-3H-pyridine-2,2-dicarbonitrile

Uniqueness

6-ethoxy-5-propan-2-yl-3H-pyridine-2,2-dicarbonitrile is unique due to the presence of both ethoxy and propan-2-yl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of biological interactions.

Properties

IUPAC Name

6-ethoxy-5-propan-2-yl-3H-pyridine-2,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-4-16-11-10(9(2)3)5-6-12(7-13,8-14)15-11/h5,9H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNUTPDAGIVKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(CC=C1C(C)C)(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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